Binding Affinity Improvement Over Parent Fragment 7: From Unquantifiable to Kd 110 μM
GID4 Ligand 3 (compound 16) was derived from fragment 7 (a thiazole-based scaffold), whose binding to GID4 was too weak to quantify by ITC [1]. In contrast, compound 16 yields a measurable Kd of 110 μM by ITC and an IC50 of 148.5 μM by FP competition assay, representing at minimum a quantifiable binding event that enabled co-crystal structure determination [1][2]. This provides procurement rationale: compound 16 is the weakest affinity GID4 binder for which a high-resolution co-structure is available, making it a validated starting point for structure-based optimization.
| Evidence Dimension | Binding affinity (Kd by ITC) |
|---|---|
| Target Compound Data | Kd = 110 μM; IC50 = 148.5 μM (FP competition assay using PGLWKS-FITC peptide) |
| Comparator Or Baseline | Fragment 7: binding too weak to quantify by ITC (data not shown); ΔTm in DSF not reported as significant |
| Quantified Difference | From unquantifiable to Kd 110 μM; represents successful fragment-to-hit elaboration |
| Conditions | ITC: recombinant GID4(residues 124–289) in vitro; FP competition: PGLWKS-FITC peptide (Kd = 4.0 μM) as probe |
Why This Matters
Procurement of compound 16 is justified when a structurally characterized, low-affinity GID4 binder is needed as a reference point for fragment elaboration or as a weak-affinity control in biochemical assays, whereas fragment 7 cannot serve this purpose due to unmeasurable binding.
- [1] Chana CK, et al. J Med Chem. 2022;65(19):12725-12746. Table 1, Figures S4–S5. View Source
- [2] RCSB PDB. 7U3I: GID4 in complex with compound 16. 2022. View Source
